L-phenylalanine

Catalog No.
S793363
CAS No.
63-91-2
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-phenylalanine

CAS Number

63-91-2

Product Name

L-phenylalanine

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

COLNVLDHVKWLRT-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Solubility

10 to 50 mg/mL at 77 °F (NTP, 1992)
Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/
Insoluble in ethanol, ethyl ether, benzene, acid
Very slightly sol in methanol, ethanol
Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C
In water, 2.64X10+4 mg/L at 25 °C
26.9 mg/mL
Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

N-methyl-D-asparticacid;NMDA;6384-92-5;N-Methyl-D-aspartate;N-Methylaspartate;NmethylDaspartate;N-Methylasparticacid;N-Me-D-Asp-OH;(R)-2-(Methylamino)succinicacid;(2R)-2-(methylamino)butanedioicacid;D-Asparticacid,N-methyl-;CHEMBL291278;CHEBI:31882;n-methyl-d-asparticacid(nmda);HOKKHZGPKSLGJE-GSVOUGTGSA-N;N-Methyl-D-asparticAcid,Hydrate;BRN1724431;Asparticacid,N-methyl-;SMR000326806;2-Methylamino-succinicacid;n-methyl-

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N

Protein Synthesis and Metabolism:

  • Measuring Protein Breakdown: Phenylalanine's "flux" (rate of movement) reflects whole-body protein breakdown, particularly in tissues that don't convert it to another amino acid, tyrosine . This allows researchers to assess protein turnover and metabolism in various physiological conditions.

Neuroscience and Neurotransmitter Production:

  • Precursor for Neurotransmitters: Phenylalanine serves as a building block for essential neurotransmitters like dopamine, norepinephrine, and epinephrine. Studying its metabolism and interaction with enzymes involved in its conversion helps researchers understand neurotransmitter function and its role in brain health and behavior .

Nutrition and Dietary Research:

  • Essential Amino Acid: As an essential amino acid, the body cannot synthesize phenylalanine and must obtain it from dietary sources. Studying its dietary requirements and impact on metabolism is crucial in understanding human nutrition and developing optimal dietary recommendations .

Skin Health and Vitiligo Treatment:

  • Melanin Production: Phenylalanine may stimulate melanin production, the pigment responsible for skin color. Research suggests its potential benefits in treating vitiligo, a skin condition characterized by white patches due to melanin deficiency . However, further research is needed to confirm its efficacy and establish optimal treatment protocols.

Plant Pathology and Postharvest Disease Control:

  • Inducing Disease Resistance: Studies show that applying phenylalanine to fruits pre- or post-harvest can activate their defense mechanisms, making them more resistant to fungal pathogens responsible for postharvest decay . This suggests its potential as an eco-friendly alternative to synthetic fungicides in preserving fruits during storage and transportation.

Animal and Aquatic Physiology:

  • Immune Function: Research indicates that phenylalanine may influence immune response in various organisms. Studies in mice and fish suggest it can enhance immune function and improve resistance to infections . However, further investigation is needed to fully understand its immunomodulatory effects and potential applications.

L-Phenylalanine is an essential aromatic amino acid with the chemical formula C₉H₁₁NO₂. It plays a critical role in protein synthesis and serves as a precursor for several important biomolecules, including dopamine, norepinephrine, and melanin. L-Phenylalanine was first isolated in 1881 from lupine seedlings and is found in various dietary sources such as meat, fish, eggs, dairy products, and certain legumes .

Within the body. One of its primary metabolic pathways involves its conversion to L-Tyrosine through the enzyme phenylalanine hydroxylase. This reaction is crucial for the synthesis of catecholamines—neurotransmitters that include dopamine and norepinephrine .

Additionally, L-Phenylalanine can be oxidized to form phenylpyruvic acid, which can subsequently be converted into benzaldehyde under specific conditions involving metal ions like copper . The chemical reaction can be summarized as follows:

  • Conversion to Tyrosine:
    L Phenylalanine+O2Phenylalanine HydroxylaseL Tyrosine\text{L Phenylalanine}+\text{O}_2\xrightarrow{\text{Phenylalanine Hydroxylase}}\text{L Tyrosine}
  • Oxidation to Benzaldehyde:
    Phenylpyruvic Acid+Cu2+Benzaldehyde+Other Products\text{Phenylpyruvic Acid}+\text{Cu}^{2+}\rightarrow \text{Benzaldehyde}+\text{Other Products}

L-Phenylalanine is vital for various biological functions. It contributes to the production of neurotransmitters that regulate mood, alertness, and cognitive functions. Deficiency in L-Phenylalanine can lead to neurological disorders, while excess levels can cause phenylketonuria (PKU), a genetic disorder that results in toxic accumulation of phenylalanine in the body .

Moreover, L-Phenylalanine has been studied for its potential antidepressant effects due to its role in neurotransmitter synthesis. Some studies suggest that supplementation may help alleviate symptoms of depression .

L-Phenylalanine can be synthesized through various methods:

  • Microbial Fermentation: Utilizes microorganisms such as Corynebacterium glutamicum to produce L-Phenylalanine from glucose or other substrates.
  • Chemical Synthesis: Various chemical routes exist, including the Strecker synthesis, where phenylacetaldehyde reacts with ammonia and hydrogen cyanide.
  • Enzymatic Methods: Enzymatic conversion of simpler precursors using specific enzymes like phenylalanine ammonia lyase has been explored for producing L-Phenylalanine .

L-Phenylalanine has several applications across different fields:

  • Nutritional Supplements: Often used in dietary supplements aimed at enhancing mood and cognitive function.
  • Pharmaceuticals: Serves as a precursor for drugs that target neurotransmitter systems.
  • Food Industry: Used as a flavor enhancer and is also involved in protein fortification of food products .

Research has indicated that L-Phenylalanine interacts with various substances:

  • Medications: Can influence the efficacy of certain antidepressants by affecting neurotransmitter levels.
  • Nutritional Components: Interactions with other amino acids can affect absorption rates and metabolic pathways.
  • Genetic Disorders: Individuals with PKU must avoid high-phenylalanine foods due to their inability to metabolize this amino acid effectively .

Several compounds are structurally or functionally similar to L-Phenylalanine:

CompoundStructure SimilarityKey Functions
L-TyrosineDerived from L-PhenylalaninePrecursor for dopamine and thyroid hormones
TryptophanAromatic amino acidPrecursor for serotonin
L-DopaHydroxylated form of TyrosinePrecursor for dopamine
PhenylethylamineMetabolite of L-PhenylalanineNeurotransmitter involved in mood regulation

Uniqueness of L-Phenylalanine

L-Phenylalanine is unique among these compounds due to its essential nature; it cannot be synthesized by the human body and must be obtained through diet. Additionally, its direct role in synthesizing neurotransmitters distinguishes it from other amino acids that may not have such a direct impact on mood regulation.

L-phenylalanine biosynthesis in plants occurs through two distinct pathways that have evolved to meet the complex metabolic demands of these organisms [2]. The shikimate pathway provides the fundamental carbon skeleton, with chorismate serving as the critical branch point that determines the ultimate fate of carbon flux toward aromatic amino acid production [1]. Approximately 20-30% of photosynthetically fixed carbon is directed through the phenylalanine biosynthetic machinery, making it one of the most significant metabolic pathways in plant physiology [2].

Arogenate Pathway in Plastids

The arogenate pathway represents the primary route for L-phenylalanine biosynthesis in plant plastids, accounting for the majority of amino acid production under normal physiological conditions [2] [9]. This pathway proceeds through the sequential conversion of chorismate to prephenate via chorismate mutase, followed by transamination to form arogenate through prephenate aminotransferase, and finally decarboxylation and dehydration by arogenate dehydratase to yield L-phenylalanine [7] [30].

The plastidial localization of this pathway creates a spatially distinct compartment for aromatic amino acid biosynthesis, separate from the cytosolic machinery responsible for phenylpropanoid metabolism [12]. This compartmentalization necessitates sophisticated transport mechanisms to export L-phenylalanine from plastids to meet cytosolic demands for secondary metabolite production [11].

Chorismate Mutase Isoenzymes

Chorismate mutase isoenzymes catalyze the committed step in aromatic amino acid biosynthesis, converting chorismate to prephenate in a pericyclic reaction that represents the only known naturally occurring example of such a mechanism [6]. Plant chorismate mutases exhibit complex regulatory properties, with different isoforms displaying varying sensitivities to allosteric effectors and feedback inhibition patterns [33].

The kinetic characteristics of chorismate mutase isoenzymes demonstrate sophisticated regulatory mechanisms. Wild-type yeast chorismate mutase exhibits a sigmoidal saturation curve with a catalytic constant of approximately 300 reciprocal seconds, but shows marked sensitivity to tyrosine inhibition and tryptophan activation [33]. In the absence of effectors, the enzyme reaches half-maximal activity at approximately 4 millimolar substrate concentration, whereas tryptophan activation reduces this requirement to 0.5 millimolar [33]. Tyrosine inhibition dramatically shifts the half-saturation constant to an estimated 10-20 millimolar range [33].

Mutational analysis has revealed that single amino acid substitutions can profoundly alter the allosteric behavior of chorismate mutase isoenzymes [33]. Mutations at position 226 in yeast chorismate mutase demonstrate that every decrease in substrate affinity in the unliganded state corresponds to even more prominent reductions in tyrosine sensitivity, leading to rapid disappearance of feedback inhibition [33]. The most dramatic effects are observed with isoleucine and arginine substitutions, which completely eliminate cooperative binding behavior [33].

Prephenate Aminotransferase Mechanisms

Prephenate aminotransferase catalyzes the conversion of prephenate to arogenate using glutamate as the amino donor, representing a critical step in the arogenate pathway [7] [32]. This enzyme exhibits remarkable substrate specificity, with kinetic parameters that have been extensively characterized across multiple plant species [32] [35].

Biochemical analysis of prephenate aminotransferase from cell cultures reveals exceptional substrate specificity, making it the most selective prephenate aminotransferase described from any biological source [32]. The enzyme demonstrates optimal activity with glutamate and aspartate as amino donor substrates, with no detectable activity using other amino acids [32]. Substrate inhibition occurs at prephenate concentrations exceeding 1 millimolar, an effect that can be counteracted by increasing glutamate concentrations [32].

The kinetic mechanism of prephenate aminotransferase displays unique characteristics including an unusually high temperature optimum of 70 degrees Celsius and remarkable stability when stored with pyridoxal 5'-phosphate, ethylenediaminetetraacetic acid, and glycerol [32]. The enzyme requires specific protectants for long-term stability, distinguishing it from other aromatic aminotransferases that do not require these stabilizing agents [32].

Table 1: Kinetic Parameters of Plant Prephenate Aminotransferases

SpeciesSubstrateKm (mM)Vmax (pkat/mg)kcat/Km (mM⁻¹s⁻¹)Reference
Petunia hybridArogenate179.0 ± 15.56,234 ± 9121.5 [36]
Petunia hybridArogenate66.7 ± 10.2-18.5 [36]
Petunia hybridArogenate48.8 ± 7.2-4.0 [36]
Cell culturePrephenate0.5-1.0-- [32]

Three distinct classes of aminotransferases have evolved prephenate aminotransferase functionality through independent evolutionary events [35]. The first class, represented by aromatic amino acid aminotransferases, maintains high specificity toward aspartate and glutamate while being unable to transaminate aromatic keto acids [35]. The second class, branched-chain amino acid aminotransferases, demonstrates broader substrate specificity and can transfer amino groups to phenylpyruvate and 4-hydroxyphenylpyruvate, though with specificity constants ten times lower than for prephenate [35]. The third class, aminotransferases, shows exclusive specificity for prephenate among the tested keto acid substrates [35].

Cytosolic Phenylpyruvate Pathway

The cytosolic phenylpyruvate pathway represents an alternative route for L-phenylalanine biosynthesis that operates parallel to the plastidial arogenate pathway [2] [10]. This microbial-like pathway has been definitively demonstrated in plants, with flux through this route increasing when the entry point to the arogenate pathway becomes limiting [2] [10]. The discovery of this pathway revealed unexpected complexity in plant aromatic amino acid metabolism and uncovered novel targets for metabolic engineering [2].

Unlike the plastidial arogenate pathway, the cytosolic phenylpyruvate pathway utilizes a unique aminotransferase that links the coordinated catabolism of tyrosine to serve as the amino donor, thereby interconnecting the extra-plastidial metabolism of these aromatic amino acids [10]. This pathway splits from the plastidial arogenate pathway at chorismate rather than at prephenate as originally hypothesized [9] [16].

Chorismate Mutase/Prephenate Dehydratase Dynamics

The cytosolic phenylpyruvate pathway employs a cytosolic chorismate mutase that directs carbon flux toward cytosolic L-phenylalanine production [9] [16]. This enzyme demonstrates distinct kinetic properties compared to its plastidial counterparts and plays a crucial role in determining the distribution of carbon flux between the two biosynthetic pathways [11].

Bifunctional chorismate mutase/prephenate dehydratase enzymes exhibit sophisticated catalytic mechanisms that integrate two sequential reactions within a single polypeptide chain [20] [23]. These enzymes possess distinct domains for chorismate mutase and prephenate dehydratase activities, enabling efficient channeling of metabolic intermediates [20] [24]. The structural organization of these bifunctional proteins creates spatial proximity between active sites, facilitating substrate channeling and preventing intermediate diffusion [18].

The allosteric regulation of chorismate mutase/prephenate dehydratase complexes involves sophisticated conformational changes that modulate enzyme activity in response to metabolic demands [18]. Crystal structure analysis reveals that these enzymes exist as tetramers composed of dimer-of-dimers arrangements, with each dimer functioning as a basic catalytic unit [18]. The enzyme transitions between open and closed conformations upon effector binding, with phenylalanine binding inducing conformational changes that reduce active site accessibility [18].

Prephenate dehydratase activity within these bifunctional complexes demonstrates distinct regulatory properties compared to monofunctional enzymes [19]. The enzyme catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate, with carboxyl and hydroxide groups being eliminated as carbon dioxide and water [19]. Cytoplasmic localization of this activity has been confirmed through subcellular fractionation studies [19].

Table 2: Kinetic Parameters of Bifunctional Chorismate Mutase/Prephenate Dehydratase Enzymes

OrganismActivityKm (μM)kcat (s⁻¹)Temperature Optimum (°C)Reference
Saccharomyces cerevisiaeChorismate mutase4000300- [33]
Saccharomyces cerevisiaeChorismate mutase500*300- [33]
Staphylococcus aureusPrephenate dehydratase--- [18]
Chlorobium tepidumPrephenate dehydratase--- [18]

*In presence of tryptophan activator

Phenylpyruvate Aminotransferase Localization

Phenylpyruvate aminotransferase represents the final enzymatic step in the cytosolic phenylpyruvate pathway, catalyzing the conversion of phenylpyruvate to L-phenylalanine [10] [13]. This enzyme exhibits unique subcellular localization patterns and substrate specificity profiles that distinguish it from related aminotransferases [13] [16].

The cytosolic localization of phenylpyruvate aminotransferase has been confirmed through multiple experimental approaches, including subcellular fractionation and transient expression studies [11] [13]. Downregulation of this enzyme in transgenic petunia plants results in significant decreases in L-phenylalanine levels and emission of phenylalanine-derived volatiles, demonstrating its physiological importance [11] [13].

Biochemical characterization of phenylpyruvate aminotransferase reveals its ability to complement Escherichia coli phenylalanine auxotrophic mutants, confirming its functional capacity for L-phenylalanine biosynthesis [13]. The enzyme demonstrates specific substrate requirements and exhibits optimal activity under defined temperature and pH conditions [13].

Metabolic flux analysis demonstrates that phenylpyruvate aminotransferase activity significantly impacts carbon flux distribution through the cytosolic pathway [11]. Downregulation of this enzyme in combination with other pathway components reveals the quantitative contribution of the cytosolic route to overall L-phenylalanine production [11] [13].

Regulatory Mechanisms of Carbon Flux Partitioning

The regulation of carbon flux partitioning between the arogenate and phenylpyruvate pathways involves complex molecular mechanisms that respond to metabolic demands and environmental conditions [1] [12]. These regulatory systems ensure optimal distribution of resources for protein synthesis and secondary metabolite production while maintaining metabolic homeostasis [14] [26].

Transcriptional regulation plays a fundamental role in controlling aromatic amino acid biosynthesis, with multiple transcription factors coordinating the expression of pathway genes [29]. The general amino acid control network, mediated by transcriptional activators, couples gene expression to amino acid availability and cellular metabolic status [29]. This regulatory mechanism ensures that biosynthetic capacity matches cellular demands for aromatic amino acids [29].

Allosteric regulation at the enzyme level provides rapid response mechanisms for controlling carbon flux distribution [15] [27]. Feedback inhibition by end products creates negative feedback loops that prevent overproduction of aromatic amino acids, while allosteric activation can enhance pathway flux when increased production is required [34] [38]. These regulatory mechanisms operate at multiple pathway branch points, creating a sophisticated control network [15].

Table 3: Regulatory Parameters of Key Enzymes in L-Phenylalanine Biosynthesis

EnzymeInhibitorKi (μM)ActivatorKa (μM)Regulatory TypeReference
DAHP synthaseL-phenylalanine50--Feedback inhibition [15]
DAHP synthaseL-tyrosine50--Feedback inhibition [15]
DAHP synthaseL-tryptophan50--Feedback inhibition [15]
Chorismate mutaseL-tyrosine-L-tryptophan-Allosteric [33]
Arogenate dehydrataseL-phenylalanine70--Feedback inhibition [39]
Phenylalanine hydroxylaseL-phenylalanine-L-phenylalanine-Allosteric activation [38]

The evolution of regulatory mechanisms in L-phenylalanine biosynthesis reflects the increasing metabolic complexity that accompanied the emergence of vascular plants [12] [37]. Type-II arogenate dehydratase isoforms evolved reduced feedback inhibition sensitivity, enabling massive production of phenylalanine-derived compounds, particularly lignin [37]. This evolutionary innovation occurred during the transition between nonvascular plants and tracheophytes, coinciding with the development of complex cell wall structures [37].

Metabolic flux analysis reveals that carbon partitioning between pathways responds dynamically to physiological conditions [25] [28]. Under standard growth conditions, the arogenate pathway predominates, but alternative pathway utilization increases when primary pathway capacity becomes limiting [11] [13]. This metabolic flexibility provides robustness to the biosynthetic network and ensures continued L-phenylalanine production under diverse conditions [2] [10].

Phosphorylation-based regulation adds another layer of control to carbon flux partitioning mechanisms [27] [38]. Post-translational modifications can rapidly alter enzyme activity and subcellular localization, providing fine-tuned control over metabolic flux distribution [38]. These regulatory mechanisms integrate with transcriptional and allosteric controls to create a comprehensive regulatory network [27].

Physical Description

L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992)
Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]
Solid
Colourless or white platelike crystals or crystalline powder; odourless

Color/Form

Prisms form water
Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)

Heavy Atom Count

12

Taste

Bitter

LogP

-1.38
-1.38 (LogP)
log Kow = -1.38
-1.38

Odor

Slight

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

541 °F (decomposes) (NTP, 1992)
283 °C decomposes
283 °C

UNII

47E5O17Y3R

Related CAS

25191-15-5

GHS Hazard Statements

Aggregated GHS information provided by 259 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 202 of 259 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 57 of 259 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

L-phenylalanine may be helpful in some with depression. It may also be useful in the treatment of vitiligo. There is some evidence that L-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs.

Therapeutic Uses

An essential aromatic amino acid that is a precursor of MELANIN; DOPAMINE; noradrenalin (NOREPINEPHRINE), and THYROXINE.
/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.
/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.
/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.
For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

Used by the brain to produce Norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory.
Phenylalanine is an essential aromatic amino acid in humans (provided by food), Phenylalanine plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. Phenylalanine is converted to tyrosine, used in the biosynthesis of dopamine and norepinephrine neurotransmitters. The L-form of Phenylalanine is incorporated into proteins, while the D-form acts as a painkiller. Absorption of ultraviolet radiation by Phenylalanine is used to quantify protein amounts. (NCI04)

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000005 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6384-92-5

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium dependent active transport process.
... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. L-phenylalanine that is not metabolized in the liver is distributed via the systemic circulation to the various tissues of the body, where it undergoes metabolic reactions similar to those that take place in the liver.
Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.
L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/
L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/
L-Phenylalanine yields L-m-tyrosine in rat. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (d-);673-06-3
Phenylalanine (dl);150-30-1

Wikipedia

Phenylanine
Phenylalanine
Picric_acid

Drug Warnings

Overweight and obese women (n = 32) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal. High-dose Phe increased ratings of nausea.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic

Methods of Manufacturing

From PTS-negative Escherichia coli bioengineered strains.
(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).
Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

L-Phenylalanine: ACTIVE
Phenylalanine: ACTIVE
Analysis of protein hydrolysates of bread indicated that ... phenylalanine ... degraded 5-17% during baking.
Amino acid composition of selected proteins- IUPAC abbreviation: PHE; gelatins 2.1 g/100 g; milk: mixed proteins 5.5 g/100 g; casein 5.0 g/100 g; serum albumin 7.0 g/100 g; gamma-globulin 4.6 g/100 g; hemoglobin: horse 7.7 g/100 g; insulin 8.1 g/100 g; clostridium botulinum toxin 1.2 g/100 g /Phenylalanine, from table/
Applications (Vet): in many protein hydrolysate mixtures for iv use (0.03-3.5 mg/mL in common commercial mixtures) ...
Precursor in biosynthetic pathway to epinephrine and norepinephrine
For more General Manufacturing Information (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: phenylalanine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

BACKGROUND: Neonatal screening for congenital disorders like phenylketonuria (PKU), congenital hypothyroidism (CH), and congenital adrenal hyperplasia (CAH) is generally performed in dried blood spots on filter paper. The analytes of interest for testing for PKU, CH and CAH are phenylalanine, thyrotropin (TSH) and 17alpha-hydroxyprogesterone (17OHP), respectively. The International Society for Neonatal Screening (ISNS) /has prepared/ a combined reference preparation for the three analytes on filter paper Schleicher & Schuell #903, Whatman BFC180 and Toyo Roshi 545 ... The linearity of the blood spot calibrators and the homogeneity of the batch (only tested for Schleicher & Schuell) were good. The differences between the three filter papers were small /and it can be concluded that/ the 1st ISNS-RPNS for TSH, phenylalanine and 17OHP /is/ suitable as formal reference preparation and as a source for (re)calibrating kit calibrators.

Interactions

Ochratoxin A (0.8 mg) injected ip together with 0.8 mg of phenylalanine, 97% of animals survived, and 100% survived when 1 mg of phenylalanine was injected.

Dates

Modify: 2023-08-15

[Effect of Phenylalanine-arginine-beta-naphthylamide to Ciprofloxacin Minimum Inhibitory Concentration Values and Expression of Efflux Pump System Genes in Acinetobacter baumannii Isolates]

Fatma Kaynak Onurdağ, Uğur Kayış, Suzan Ökten
PMID: 34416797   DOI: 10.5578/mb.20219801

Abstract

The most realistic approach in recent years is researching the resistance inhibition rather than synthesizing new compounds. In this study, we aimed to determine i) the effect of phenylalanine-argininebeta-naphthylamide (PAβN), on minimum inhibition concentrations (MICs) of ciprofloxacin (CIP), ii) to obtain the CIP+PAβN concentration that inhibits CIP resistance and iii) to show that this inhibition is caused by the effect of PAβN on the expression of efflux pump (EF) system genes. Acinetobacter baumannii isolates were collected from Trakya University Hospital. In 67 isolates determined to be resistant to CIP, CIP susceptibility was investigated in presence of PAβN once again. Isolates determined to have four or more fold decrease in ciprofloxacin MIC values were included in checkerboard assay and quantitative real-time reverse transcriptase polymerase chain reaction (qrRT-PCR). Fractional inhibition concentrations (FICs) were calculated through the PAßN concentrations that inhibit ciprofloxacin resistance, by the checkerboard assay results. With the combination of CIP+PAβN, the effect of the concentrations at which inhibition occurs, to the expression levels of EF system genes (adeA, adeB, adeR, adeS, adeF, adeG, adeH, adeL) was investigated by qrRT-PCR. By the checker board assay, a synergistic effect was determined between PAßN and CIP in 11 isolates, while in other isolates the effect was determined to be additive. In some isolates resistant to CIP, CIP + PAβN combination inhibited the resistance and increased CIP susceptibility. In the presence of 25 mg/L and 100 mg/L PAβN, 22 (32.83%) and 27 (40.3%) of 67 isolates became sensitive to CIP, respectively. In seven isolates, 12.5 µg/ml PAβN concentration eliminated CIP resistance by decreasing CIP MIC value to 1 µg/ml. Also, in one isolate the MIC value was 0.5 µg/ml in the presence of 25 µg/ml PAβN and 1 µg/ml in the presence of 1.5625 µg/ml PAβN. After analyzing the expression levels of EF genes (adeA, adeB, adeC, adeF, adeG, adeH, adeL, adeR and adeS) by the qRt-PCR method, it was determined that with the addition of PAβN to media containing CIP, the expression levels of the genes decreased (p<0.05). The aim of the study has been achieved with the results obtained. These results highlighted the importance of research on the inhibition of resistance, as well as the synthesis of new antimicrobial compounds. Combined use of inhibitors and antibiotics should be considered as an alternative treatment method. Thus, existing antibiotics can be included in the treatment again, saving time and money. It will be possible to use these findings in further studies to elucidate the mechanism of action of new inhibitor candidate compounds and associate them with the expression of DAP genes, also by investigating mutations in the regulatory gene regions in isolates with over-expression levels.


Nitrogen-Doped Chiral CuO/CoO Nanofibers: An Enhanced Electrochemiluminescence Sensing Strategy for Detection of 3,4-Dihydroxy-Phenylalanine Enantiomers

Yanxia Song, Siyu Lu, Jun Hai, Kun Liang, Shihao Sun, Genping Meng, Baodui Wang
PMID: 34379390   DOI: 10.1021/acs.analchem.1c01497

Abstract

l-3,4-Dihydroxy-phenylalanine (l-DOPA) is the most effective drug for the treatment of Parkinson's disease, which plays a very important role in clinical and neurochemistry. However, how to achieve high-sensitivity recognition of l-DOPA still faces challenges. Here, a facile strategy is presented to construct nitrogen-doped chiral CuO/CoO nanofibers (N-CuO/CoO NFs) with nanozyme activity and electrochemiluminescence property, in which CuO/CoO NFs are used as the catalytic activity center and chiral cysteine (Cys) is used as the inducer of chiral recognition, for enantioselective catalysis and sensitive recognition of DOPA enantiomers. Notably, N doping not only enhances the enzyme-mimic activity of CuO/CoO NFs but also amplifies their electrochemiluminescence (ECL) signals in the presence of luminol. More importantly, in the presence of DOPA enantiomers, the d-cysteine (d-Cys)-modified N-CuO/CoO NFs exhibit different ECL performances; thus, d-Cys@N-CuO/CoO NFs could selectively distinguish and sensitively detect l-DOPA through ECL signals, and the detection limit is 0.29 nM for l-DOPA. In addition, it also showed good sensing performance for the determination of l-DOPA in fetal bovine serum. This is the first report on the detection of DOPA enantiomers based on an enhanced ECL strategy, providing a robust pathway for chiral discrimination and detection of chiral molecules.


Phenylalanine Increases the Production of Antioxidant Phenolic Acids in

Agnieszka Szewczyk, Inga Kwiecień, Mariusz Grabowski, Karolina Rajek, Emilia Cavò, Maria Fernanda Taviano, Natalizia Miceli
PMID: 34443552   DOI: 10.3390/molecules26164965

Abstract

The aims of this study were to evaluate the antioxidant properties, to investigate the content of major secondary metabolites in
cell cultures, and to determine the change in the production of phenolic acids by adding phenylalanine to the culture medium. Three in vitro methods, which depend on different mechanisms, were used for assessing the antioxidant activity of the extract: 1,1-diphenyl-2-picrylhydrazil (DPPH), reducing power and Fe
chelating activity assays. The extract showed moderate activity both in the DPPH and in the reducing power assays (IC
= 1.966 ± 0.058 mg/mL; ASE/mL = 16.31 ± 1.20); instead, it was found to possess good chelating properties reaching approximately 70% activity at the highest tested dose. The total phenolic, total flavonoid, and condensed tannin content of
cell culture extract was spectrophotometrically determined. The phenolic acid content was investigated by RP-HPLC, and the major metabolites-protocatechuic and
-hydroxybenzoic acids-were isolated and investigated by
H NMR. The results showed that phenylalanine added to
cell cultures at concentrations of 100, 150, and 200 mg/150 mL increased the production of phenolic acids. Cultures that were grown for 3 weeks and collected after 4 days of phenylalanine supplementation at high concentration showed maximal content of phenolic acids (73.76 mg/100 g DW).


Current Practices and Challenges in the Diagnosis and Management of PKU in Latin America: A Multicenter Survey

Soraia Poloni, Bruna Bento Dos Santos, Ana Chiesa, Norma Specola, Marcela Pereyra, Manuel Saborío-Rocafort, María Florencia Salazar, María Jesús Leal-Witt, Gabriela Castro, Felipe Peñaloza, Sunling Palma Wong, Ramsés Badilla Porras, Lourdes Ortiz Paranza, Marta Cristina Sanabria, Marcela Vela Amieva, Marco Morales, Amanda Rocío Caro Naranjo, Antonieta Mahfoud, Ana Rosa Colmenares, Aida Lemes, José Fernando Sotillo-Lindo, Ceila Perez, Laritza Martínez Rey, Georgina María Zayas Torriente, Lilia Farret Refosco, Ida Vanessa Doederlein Schwartz, Veronica Cornejo
PMID: 34444728   DOI: 10.3390/nu13082566

Abstract

This study aimed to describe the current practices in the diagnosis and dietary management of phenylketonuria (PKU) in Latin America, as well as the main barriers to treatment. We developed a 44-item online survey aimed at health professionals. After a pilot test, the final version was sent to 25 practitioners working with inborn errors of metabolism (IEM) in 14 countries. Our results include 22 centers in 13 countries. Most countries (12/13) screened newborns for PKU. Phenylalanine (Phe) targets at different ages were very heterogeneous among centers, with greater consistency at the 0-1 year age group (14/22 sought 120-240 µmol/L) and the lowest at >12 years (10 targets reported). Most countries had only unflavored powdered amino acid substitutes (10/13) and did not have low-protein foods (8/13). Only 3/13 countries had regional databases of the Phe content of foods, and only 4/22 centers had nutrient analysis software. The perceived obstacles to treatment were: low purchasing power (62%), limited/insufficient availability of low-protein foods (60%), poor adherence, and lack of technical resources to manage the diet (50% each). We observed a heterogeneous scenario in the dietary management of PKU, and most countries experienced a lack of dietary resources for both patients and health professionals.


A noncoding RNA modulator potentiates phenylalanine metabolism in mice

Yajuan Li, Zhi Tan, Yaohua Zhang, Zhao Zhang, Qingsong Hu, Ke Liang, Yao Jun, Youqiong Ye, Yi-Chuan Li, Chunlai Li, Lan Liao, Jianming Xu, Zhen Xing, Yinghong Pan, Sujash S Chatterjee, Tina K Nguyen, Heidi Hsiao, Sergey D Egranov, Nagireddy Putluri, Cristian Coarfa, David H Hawke, Preethi H Gunaratne, Kuang-Lei Tsai, Leng Han, Mien-Chie Hung, George A Calin, Fares Namour, Jean-Louis Guéant, Ania C Muntau, Nenad Blau, V Reid Sutton, Manuel Schiff, François Feillet, Shuxing Zhang, Chunru Lin, Liuqing Yang
PMID: 34353949   DOI: 10.1126/science.aba4991

Abstract

The functional role of long noncoding RNAs (lncRNAs) in inherited metabolic disorders, including phenylketonuria (PKU), is unknown. Here, we demonstrate that the mouse lncRNA
and human
associate with phenylalanine hydroxylase (PAH).
-knockout mice exhibited excessive blood phenylalanine (Phe), musty odor, hypopigmentation, growth retardation, and progressive neurological symptoms including seizures, which faithfully models human PKU.
depletion led to reduced PAH enzymatic activities in human induced pluripotent stem cell-differentiated hepatocytes. Mechanistically,
modulated the enzymatic activities of PAH by facilitating PAH-substrate and PAH-cofactor interactions. To develop a therapeutic strategy for restoring liver lncRNAs, we designed GalNAc-tagged lncRNA mimics that exhibit liver enrichment. Treatment with GalNAc-
mimics reduced excessive Phe in
and
mice and improved the Phe tolerance of these mice.


FG nucleoporins feature unique patterns that distinguish them from other IDPs

Mohaddeseh Peyro, Mohammad Soheilypour, Vikrum S Nibber, Andrew M Dickson, Mohammad R K Mofrad
PMID: 34237287   DOI: 10.1016/j.bpj.2021.06.031

Abstract

FG nucleoporins (FG Nups) are intrinsically disordered proteins and are the putative regulators of nucleocytoplasmic transport. They allow fast, yet selective, transport of molecules through the nuclear pore complex, but the underlying mechanism of nucleocytoplasmic transport is not yet fully discovered. As a result, FG Nups have been the subject of extensive research in the past two decades. Although most studies have been focused on analyzing the conformation and function of FG Nups from a biophysical standpoint, some recent studies have investigated the sequence-function relationship of FG Nups, with a few investigating amino acid sequences of a large number of FG Nups to understand common characteristics that might enable their function. Previously, we identified an evolutionarily conserved feature in FG Nup sequences, which are extended subsequences with low charge density, containing only positive charges, and located toward the N-terminus of FG Nups. We named these patterns longest positive like charge regions (lpLCRs). These patterns are specific to positively charged residues, and negatively charged residues do not demonstrate such a pattern. In this study, we compare FG Nups with other disordered proteins obtained from the DisProt and UniProt database in terms of presence of lpLCRs. Our results show that the lpLCRs are virtually exclusive to FG Nups and are not observed in other disordered proteins. Also, lpLCRs are what differentiate FG Nups from DisProt proteins in terms of charge distribution, meaning that excluding lpLCRs from the sequences of FG Nups make them similar to DisProt proteins in terms of charge distribution. We also previously showed the biophysical effect of lpLCRs in conformation of FG Nups. The results of this study are in line with our previous findings and imply that lpLCRs are virtually exclusive and functionally significant characteristics of FG Nups and nucleocytoplasmic transport.


Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (

Stuart Ruddell, Elena Sugrue, Sarah Memarzadeh, Lorna Mae Hellam, Sam J Wilson, David J France
PMID: 34206893   DOI: 10.3390/molecules26133919

Abstract

PF74 is a capsid-targeting inhibitor of HIV replication that effectively perturbs the highly sensitive viral uncoating process. A lack of information regarding the optical purity (enantiomeric excess) of the single stereogenic centre of PF74 has resulted in ambiguity as to the potency of different samples of this compound. Herein is described the synthesis of enantiomerically enriched (
)- and (
)-PF74 and further enrichment of the samples (≥98%) using chiral HPLC resolution. The biological activities of each enantiomer were then evaluated, which determined (
)-PF74 (IC
1.5 µM) to be significantly more active than (
)-PF74 (IC
19 µM). Computational docking studies were then conducted to rationalise this large discrepancy in activity, which indicated different binding conformations for each enantiomer. The binding energy of the conformation adopted by the more active (
)-PF74 (ΔG = -73.8 kcal/mol) was calculated to be more favourable than the conformation adopted by the less active (
)-enantiomer (ΔG = -55.8 kcal/mol) in agreement with experimental observations.


A prometaphase mechanism of securin destruction is essential for meiotic progression in mouse oocytes

Christopher Thomas, Benjamin Wetherall, Mark D Levasseur, Rebecca J Harris, Scott T Kerridge, Jonathan M G Higgins, Owen R Davies, Suzanne Madgwick
PMID: 34262048   DOI: 10.1038/s41467-021-24554-2

Abstract

Successful cell division relies on the timely removal of key cell cycle proteins such as securin. Securin inhibits separase, which cleaves the cohesin rings holding chromosomes together. Securin must be depleted before anaphase to ensure chromosome segregation occurs with anaphase. Here we find that in meiosis I, mouse oocytes contain an excess of securin over separase. We reveal a mechanism that promotes excess securin destruction in prometaphase I. Importantly, this mechanism relies on two phenylalanine residues within the separase-interacting segment (SIS) of securin that are only exposed when securin is not bound to separase. We suggest that these residues facilitate the removal of non-separase-bound securin ahead of metaphase, as inhibiting this period of destruction by mutating both residues causes the majority of oocytes to arrest in meiosis I. We further propose that cellular securin levels exceed the amount an oocyte is capable of removing in metaphase alone, such that the prometaphase destruction mechanism identified here is essential for correct meiotic progression in mouse oocytes.


Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study

Benjamin Lefranc, Karima Alim, Cindy Neveu, Olivier Le Marec, Christophe Dubessy, Jean A Boutin, Julien Chuquet, David Vaudry, Gaëtan Prévost, Marie Picot, Hubert Vaudry, Nicolas Chartrel, Jérôme Leprince
PMID: 34299587   DOI: 10.3390/molecules26144312

Abstract

26RFa is a neuropeptide that activates the rhodopsin-like G protein-coupled receptor QRFPR/GPR103. This peptidergic system is involved in the regulation of a wide array of physiological processes including feeding behavior and glucose homeostasis. Herein, the pharmacological profile of a homogenous library of QRFPR-targeting peptide derivatives was investigated in vitro on human QRFPR-transfected cells with the aim to provide possible insights into the structural determinants of the Phe residues to govern receptor activation. Our work advocates to include in next generations of 26RFa
-based QRFPR agonists effective substitutions for each Phe unit, i.e., replacement of the Phe
residue by a constrained 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety, and substitution of both Phe
and Phe
by their
-chloro counterpart. Taken as a whole, this study emphasizes that optimized modifications in the C-terminal part of 26RFa are mandatory to design selective and potent peptide agonists for human QRFPR.


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